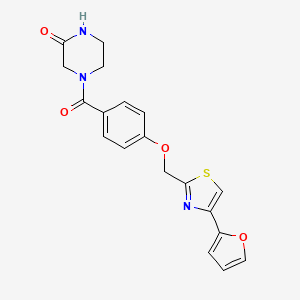

4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzoyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-17-10-22(8-7-20-17)19(24)13-3-5-14(6-4-13)26-11-18-21-15(12-27-18)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJJZDWHZLBVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the thiazole and furan intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of thiazole and furan exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one have been shown to inhibit the growth of HepG2 (human liver cancer) and PC12 (rat pheochromocytoma) cell lines, indicating their potential as anticancer therapeutics .

Case Study:

A study involving a series of thiazole derivatives revealed that modifications to the thiazole ring significantly enhanced anticancer activity. The introduction of furan moieties was particularly effective in increasing potency against specific cancer targets .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that thiazole and furan derivatives can exhibit antibacterial and antifungal activities. The presence of the piperazine moiety is believed to enhance the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | C. albicans | 64 µg/mL |

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes associated with disease pathways. Compounds similar to This compound have been identified as potent inhibitors of Poly(ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Case Study:

In vitro studies have shown that certain thiazole derivatives can inhibit PARP activity, leading to enhanced cytotoxicity in cancer cells treated with DNA-damaging agents .

Neuroprotective Effects

Emerging research suggests that compounds containing furan and thiazole structures may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Data Table: Neuroprotective Effects in Cell Models

| Compound | Cell Model | Neuroprotective Effect (%) |

|---|---|---|

| D | SH-SY5Y | 75% |

| E | PC12 | 60% |

Synthesis and Structural Modifications

The synthesis of This compound involves several synthetic pathways that allow for structural modifications, enhancing its biological activity. Various synthetic strategies include multi-component reactions and coupling reactions that yield diverse derivatives with tailored properties .

Mechanism of Action

The mechanism of action of 4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring can also participate in biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Piperazine-Thiazole Hybrids

Key Observations :

- The target compound shares structural motifs with urea derivatives (e.g., compound 11a in ), which exhibit high synthetic yields (85–88%) and modular substituent flexibility. However, the absence of a urea linker in the target compound may reduce hydrogen-bonding capacity compared to 11a .

- The furan-thiazole moiety in the target compound is analogous to compound 4h (), which demonstrates moderate yield (76%) and a melting point of 126–128°C. This suggests that furan-thiazole hybrids are synthetically accessible but may require optimization for thermal stability .

Piperazin-2-one Derivatives

Table 2: Piperazin-2-one Analogues

Key Observations :

- The trifluoroacetate salt in highlights the role of counterions in modulating solubility and crystallinity. The target compound lacks such ionic modifications, which may impact its pharmacokinetic profile .

- The methoxybenzoyl group in is structurally analogous to the target compound’s benzoyl substituent. However, the ethyl-piperazine side chain in introduces conformational flexibility absent in the target molecule .

Thiazole-Furan Hybrids

Table 3: Thiazole-Furan Derivatives

Key Observations :

- The biphenyl-thiazole derivative 4q () exhibits the highest yield (82%) among furan/thiazole hybrids, suggesting that extended aromatic systems improve reaction efficiency. The target compound’s furan-thiazole motif may benefit from similar design principles .

- Fluorine substitution (e.g., 4j) correlates with lower yields (60%) but higher melting points (128–130°C), indicating that electron-withdrawing groups enhance crystallinity but complicate synthesis .

Biological Activity

The compound 4-(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)benzoyl)piperazin-2-one is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a piperazine ring, a furan-thiazole moiety, and a methoxy-benzoyl group. These structural features are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 351.4 g/mol |

| XLogP3-AA | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound of interest. The benzothiazole scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins .

- It may also inhibit key signaling pathways involved in cancer progression, such as the IL-6 and TNF-α pathways, which are crucial in inflammation and tumor growth .

-

Case Studies :

- A study demonstrated that derivatives with similar structures inhibited the proliferation of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells with IC50 values ranging from 0.4 to 8 µM .

- Another investigation reported that compounds with thiazole moieties exhibited significant antiproliferative activity against DU-145 (prostate cancer) with CC50 values around 8 ± 3 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

-

Antibacterial Effects :

- Thiazole derivatives have shown promising antibacterial activity against various strains, including resistant bacteria. The presence of electron-donating groups enhances their efficacy .

- Notably, compounds structurally related to our target showed comparable activities to standard antibiotics like norfloxacin against Staphylococcus epidermidis .

- Research Findings :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the thiazole and piperazin-2-one moieties in this compound?

- Methodological Answer : The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioamides. For example, furan-substituted thiazoles (as in the target compound) are prepared by reacting 2-bromoacetylfuran with thiourea derivatives under reflux conditions . The piperazin-2-one core is typically formed via cyclization of β-amino acids or through nucleophilic substitution reactions. In related compounds, piperazine derivatives are synthesized by reacting amines with carbonyl electrophiles (e.g., benzoyl chloride) in the presence of a base like triethylamine .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, thiazole carbons at ~150–160 ppm) .

- IR : Identify characteristic absorptions for carbonyl (C=O, ~1650–1750 cm) and ether (C-O-C, ~1200 cm) groups .

- HRMS : Confirm molecular weight and fragmentation patterns .

Q. What pharmacophore elements in this compound suggest potential biological activity?

- Methodological Answer : The furan-thiazole moiety is a known pharmacophore in antimicrobial and anti-inflammatory agents. The piperazin-2-one ring enhances solubility and bioavailability, while the benzoyl group may facilitate π-π stacking interactions with biological targets. Similar compounds with thiazole-piperazine hybrids have shown activity against bacterial pathogens and cancer cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole synthesis be addressed during scale-up?

- Methodological Answer : Regioselectivity in thiazole formation depends on reaction conditions. For example, using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) minimizes side reactions. Catalysts like iodine or Cu(I) salts can enhance specificity for the 4-position substitution in thiazoles . Pilot-scale reactions should include real-time monitoring (e.g., TLC/HPLC) to optimize yield and purity .

Q. How would you resolve conflicting spectral data (e.g., unexpected NMR shifts) in analogs of this compound?

- Methodological Answer : Contradictory NMR data may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify conformational changes by analyzing spectra at 25°C vs. −40°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy.

- Recrystallization : Purify the compound using solvents like ethanol or ethyl acetate to remove impurities .

Q. What in silico approaches are suitable for predicting the binding affinity of this compound to adenosine A2A receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of A2A receptors (PDB ID: 3EML). Focus on key interactions:

- Hydrogen bonding between the piperazin-2-one carbonyl and Asn253.

- Hydrophobic contacts between the furan-thiazole group and Phe167.

- Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory activity?

- Methodological Answer : Design analogs with systematic modifications:

- Furan replacement : Test thiophene or pyrrole analogs to evaluate heterocycle effects.

- Benzoyl substitution : Introduce electron-withdrawing groups (e.g., -NO) to enhance target engagement.

- Piperazin-2-one methylation : Assess impact on metabolic stability.

- Use LPS-induced TNF-α inhibition assays in macrophages for biological validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.